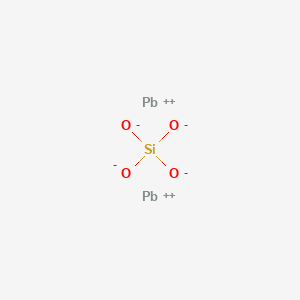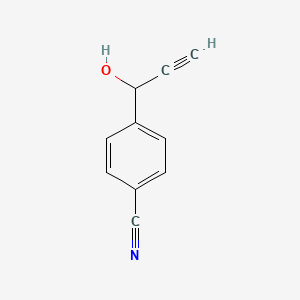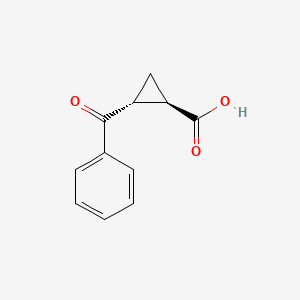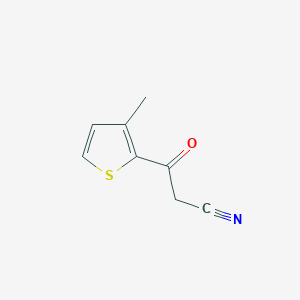
3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom at the 1 position . It has unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .Chemical Reactions Analysis
Thiophene can undergo oxidation both at sulfur, giving a thiophene S-oxide, as well as at the 2,3-double bond, giving the thiophene 2,3-epoxide, followed by subsequent NIH shift rearrangement .Physical And Chemical Properties Analysis
Thiophene is a colorless, flammable liquid . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
3-Oxopropanenitriles, including derivatives like 3-(3-Methylthiophene-2-yl)-3-oxopropanenitrile, have been pivotal in the synthesis of various heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have led to the formation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. These reactions yield products in good to excellent yields, highlighting the efficiency and versatility of 3-oxopropanenitriles in synthesizing heterocyclic frameworks (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Electrocatalysis and Material Science
Research into 3-(3-Methylthiophene-2-yl)-3-oxopropanenitrile derivatives extends into material science, particularly in the development of electrocatalytic and electrochromic materials. For example, the synthesis of hybrid nanocomposites containing platinum nanoparticles and poly(3-methylthiophene) nanorods has demonstrated potential in enhancing the electrocatalytic activity and electrochemical performance of materials for applications such as biosensors and fuel cells (Zhou et al., 2010).
Dye-Sensitized Solar Cells (DSSCs)
The incorporation of 3-methylthiophene units into donor-acceptor π-conjugated systems for dye-sensitized solar cells (DSSCs) illustrates another application. These systems, utilizing methylthiophene or vinylene methylthiophene as π-conjugated spacers, have shown significant impact on the photovoltaic properties of DSSCs, including improvements in conversion efficiency and open-circuit voltage. This research underscores the role of 3-(3-Methylthiophene-2-yl)-3-oxopropanenitrile derivatives in advancing renewable energy technologies (Tian et al., 2010).
Electrochemistry and Electrochromic Devices
Poly(3-methylthiophene) and its derivatives have been extensively studied for their electrochemical properties, especially in the context of electrochromic devices. These materials exhibit promising electrochromic behaviors, such as high coloration efficiency, fast switching times, and significant transmittance changes in the near-IR region, making them suitable for applications in smart windows and displays (Zhao et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with voltage-gated sodium and calcium channels, as well as the gaba transporter .
Mode of Action
The compound’s interaction with its targets leads to a balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition can reduce the excitability of neurons, potentially leading to its anticonvulsant and antinociceptive effects .
Biochemical Pathways
The compound’s antinociceptive properties were evaluated in models of tonic pain, as well as in models of chemotherapy- and diabetic-induced peripheral neuropathy . This suggests that the compound may affect pathways related to pain perception and response.
Result of Action
The compound demonstrated significant antinociceptive effects in the formalin-induced model of tonic pain . Furthermore, it revealed antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy, while it attenuated tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy .
Action Environment
The compound’s effects were evaluated in various animal models, suggesting that its action may be influenced by biological and environmental factors .
Safety and Hazards
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the design and synthesis of new thiophene derivatives with potential therapeutic applications is a topic of ongoing research .
Analyse Biochimique
Biochemical Properties
It has been suggested that it may interact with enzymes and proteins involved in pain and inflammation . For example, it has been shown to have significant inhibitory activity towards lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), enzymes involved in the inflammatory response .
Cellular Effects
In cellular models, 3-(3-Methylthiophen-2-yl)-3-oxopropanenitrile has demonstrated potential antinociceptive (pain-relieving) and antiallodynic (preventing pain caused by non-painful stimuli) effects . It has been suggested that it may influence cell function by modulating the activity of LOX and COX-2, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound appear to vary with dosage
Propriétés
IUPAC Name |
3-(3-methylthiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQCCUVFYGEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetonitrile](/img/structure/B3366939.png)
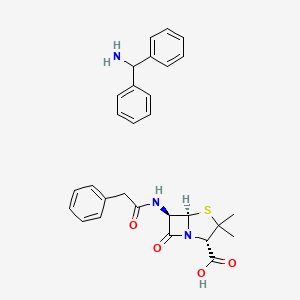
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B3366947.png)
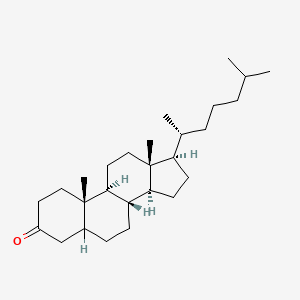

![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide](/img/structure/B3366978.png)

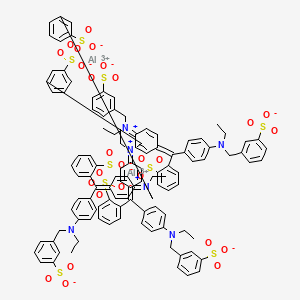
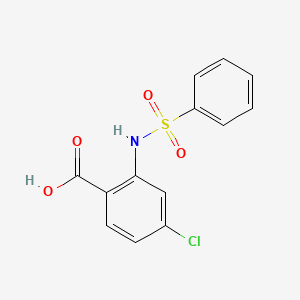
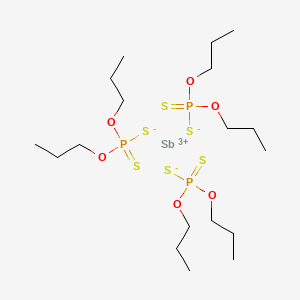
![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)
